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Compound of Interest

Compound Name: 3-(Dibutylamino)-1-propanol

Cat. No.: B043655

IUPAC Name: 3-(Dibutylamino)propan-1-ol Common Name: N,N-Dibutylpropanolamine

This technical guide provides a comprehensive overview of 3-(Dibutylamino)propan-1-ol, a
tertiary amino alcohol. The information is tailored for researchers, scientists, and professionals
in drug development, focusing on its chemical properties, synthesis, and applications as a key
intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly local
anesthetics. While detailed experimental data for this specific compound is not widely
published, this guide consolidates available information and draws parallels from structurally
similar and functionally related molecules to provide a thorough technical context.

Chemical and Physical Properties

3-(Dibutylamino)propan-1-ol is a versatile chemical intermediate.[1] Its structure, featuring a
tertiary amine and a primary alcohol, allows for a variety of chemical transformations, making it
a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 3-(Dibutylamino)propan-1-ol
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Property Value Source

IUPAC Name 3-(Dibutylamino)propan-1-ol [2]

CAS Number 2050-51-3 [2]

Molecular Formula C11H2sNO [2][3]

Molecular Weight 187.32 g/mol [2]

Appearance Colorless Qil [No specific citation found]
Boiling Point 94-97 °C at 3 mmHg [No specific citation found]
Density 0.8663 g/cm?3 [No specific citation found]
SMILES CCCCN(cccee)eeco [3]
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Spectral Data

Detailed, publicly available spectral analyses for 3-(Dibutylamino)propan-1-ol are scarce.
However, the expected spectral characteristics can be inferred from its structure and
comparison with analogous compounds like propan-1-ol and other dialkylamino alkanols.

Expected *H NMR Characteristics:

e -CH2-OH (Propanol C1): A triplet, significantly downfield due to the deshielding effect of the
adjacent oxygen atom.

e -CHz2- (Propanol C2): A multiplet (likely a quintet or sextet), coupled to the protons on C1 and
C3.

e -N-CHz- (Propanol C3): A triplet, shifted downfield by the adjacent nitrogen atom.

e -N-(CH2CH2CH2CH?3)2 (Butyl groups): Multiple signals including a triplet for the terminal
methyl (-CHs) groups and multiplets for the methylene (-CHz-) groups. The methylene group
attached directly to the nitrogen will be the most downfield of the butyl protons.
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e -OH: A broad singlet, which would disappear upon a D20 shake.
Expected 13C NMR Characteristics:

e C1 (-CH20H): Signal furthest downfield in the aliphatic region (approx. 60-70 ppm) due to
the hydroxyl group.

e C3 (-N-CHz2-): Signal also downfield (approx. 50-60 ppm) due to the influence of the nitrogen
atom.

o Butyl Carbons: Four distinct signals for the butyl groups, with the carbon alpha to the
nitrogen being the most deshielded.

e C2 (-CHz-): Signal in the typical aliphatic region (approx. 20-30 ppm).
Expected Infrared (IR) Spectroscopy Characteristics:

e O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm~1, characteristic
of an alcohol.

e C-H Stretch: Multiple sharp peaks in the 2850-3000 cm~1 region, corresponding to the C-H
bonds of the alkyl chains.

e C-O Stretch: A strong band in the 1050-1150 cm~1 region, indicative of a primary alcohol.

e C-N Stretch: A medium to weak band in the 1020-1220 cm~* region.

Synthesis and Experimental Protocols

While a specific, peer-reviewed protocol for 3-(Dibutylamino)propan-1-ol is not readily
available, a general and robust method for its synthesis is the nucleophilic substitution of a 3-
halopropanol with dibutylamine.

Representative Experimental Protocol: Synthesis of 3-
(Dibutylamino)propan-1-ol

This protocol is a representative method based on standard organic chemistry principles for the
synthesis of amino alcohols.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reaction: 3-Chloropropan-1-ol + Dibutylamine — 3-(Dibutylamino)propan-1-ol + HCI

Materials:

3-Chloropropan-1-ol

Dibutylamine (2.2 equivalents)

Sodium carbonate (Na2COs) or another suitable base (1.1 equivalents)

Ethanol or Acetonitrile (solvent)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 3-chloropropan-1-ol (1.0 eq) and sodium carbonate (1.1 eq) in ethanol.

Addition of Amine: Add dibutylamine (2.2 eq) to the mixture. The second equivalent of the
amine acts as a base to neutralize the HCI byproduct, though an inorganic base like sodium
carbonate is often preferred for easier workup.

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24
hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Workup: a. Cool the reaction mixture to room temperature and remove the ethanol under
reduced pressure using a rotary evaporator. b. Partition the resulting residue between diethyl
ether and water. c. Separate the organic layer. Wash it sequentially with saturated aqueous
sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous
magnesium sulfate.
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 Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure
to obtain the crude product. c. Purify the crude oil by vacuum distillation to yield pure 3-
(Dibutylamino)propan-1-ol.

Applications in Drug Development

Amino alcohols like 3-(Dibutylamino)propan-1-ol are crucial intermediates in the
pharmaceutical industry.[1] They serve as versatile scaffolds for the synthesis of a wide range
of APIs, most notably local anesthetics. The general structure of many amide-type local
anesthetics (e.g., Lidocaine, Bupivacaine) consists of an aromatic ring linked via an amide
bond to an amino alcohol derivative.

General Synthesis of an Amide-Type Local Anesthetic

The following workflow illustrates the general role of a dialkylamino alcohol, such as 3-
(Dibutylamino)propan-1-ol, in the synthesis of a local anesthetic. This involves the esterification
or amidation of the alcohol or a derivative. A more common pathway involves first converting
the amino alcohol to an amino chloride, followed by reaction with an appropriate aromatic
amide. However, a direct reaction pathway is illustrated below for conceptual clarity.
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General synthesis of an amide-type local anesthetic.

In this pathway, the hydroxyl group of 3-(Dibutylamino)propan-1-ol would first be converted to a
better leaving group (e.g., a chloride by reacting with thionyl chloride) to facilitate the final
amidation step, which is a key reaction in the synthesis of many local anesthetics like

Bupivacaine.

Safety and Handling

Table 2: Hazard Information for 3-(Dibutylamino)propan-1-ol
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Hazard Type GHS Classification and Statements
Skin Corrosion/Irritation H315: Causes skin irritation

Eye Damage/Irritation H319: Causes serious eye irritation
Respiratory Hazard H335: May cause respiratory irritation
Acute Toxicity (Intravenous) LD50 (mouse, intravenous): 64 mg/kg

Handling Precautions:
e Use only in a well-ventilated area or under a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

« Avoid breathing vapors, mist, or gas.
e Wash hands thoroughly after handling.
o Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide serves as a foundational resource for understanding the properties and applications
of 3-(Dibutylamino)propan-1-ol. For specific experimental use, researchers should consult
peer-reviewed literature for detailed protocols and safety procedures relevant to their particular
application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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